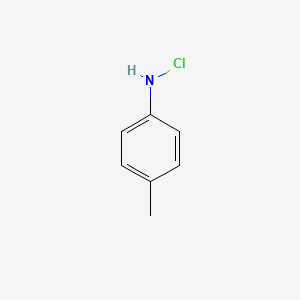![molecular formula C15H15NO2 B14617888 Ethyl 5,10-dihydropyrrolo[1,2-b]isoquinoline-1-carboxylate CAS No. 61009-78-7](/img/structure/B14617888.png)
Ethyl 5,10-dihydropyrrolo[1,2-b]isoquinoline-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5,10-dihydropyrrolo[1,2-b]isoquinoline-1-carboxylate is a compound belonging to the class of pyrroloisoquinoline derivatives. These compounds are known for their diverse biological activities, including antitumor, antiviral, and anti-inflammatory properties . The unique structure of this compound makes it a valuable subject of study in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of pyrrolo[1,2-b]isoquinoline derivatives, including Ethyl 5,10-dihydropyrrolo[1,2-b]isoquinoline-1-carboxylate, typically involves multi-step reactions. One common method is the cyclization of 1-(2-carboxybenzoyl)pyrroles . This process can be catalyzed by various reagents, including palladium on carbon and zinc in acetic acid . Another approach involves the use of azaarenes and α,β-unsaturated aldehydes, catalyzed by amine and N-heterocyclic carbene (NHC) relay catalysis .
Industrial Production Methods
Industrial production methods for these compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and transition metal catalysts can significantly enhance the efficiency of these reactions .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 5,10-dihydropyrrolo[1,2-b]isoquinoline-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form isoquinoline-1,3,4-trione.
Reduction: Reduction reactions can convert it to 10-hydroxy-3,5-dihydropyrrolo[1,2-b]isoquinolin-5-one.
Substitution: Substitution reactions can introduce various functional groups into the molecule, enhancing its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as dimethylmaleic anhydride.
Reducing agents: Such as zinc and acetic acid.
Catalysts: Palladium on carbon, N-heterocyclic carbene (NHC), and amine catalysts.
Major Products
The major products formed from these reactions include various substituted pyrroloisoquinoline derivatives, which exhibit enhanced biological activities .
Aplicaciones Científicas De Investigación
Ethyl 5,10-dihydropyrrolo[1,2-b]isoquinoline-1-carboxylate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of Ethyl 5,10-dihydropyrrolo[1,2-b]isoquinoline-1-carboxylate involves its ability to cross-link with DNA, leading to the inhibition of DNA replication and cell cycle arrest at the G2/M phase . This compound targets specific molecular pathways, making it a potent antitumor agent .
Comparación Con Compuestos Similares
Similar Compounds
Mitomycin C: A naturally occurring antitumor alkylating agent.
Indoloquinone EO9: A synthetic analogue of mitomycin C.
Thioimidazoles: Such as carmethizole.
Bis(hydroxymethyl)pyrrole derivatives: Including various pyrrolizine alkaloids.
Uniqueness
Ethyl 5,10-dihydropyrrolo[1,2-b]isoquinoline-1-carboxylate is unique due to its specific structure, which allows it to effectively cross-link with DNA and exhibit significant antitumor activity . Its ability to induce cell cycle arrest at the G2/M phase further distinguishes it from other similar compounds .
Propiedades
Número CAS |
61009-78-7 |
|---|---|
Fórmula molecular |
C15H15NO2 |
Peso molecular |
241.28 g/mol |
Nombre IUPAC |
ethyl 5,10-dihydropyrrolo[1,2-b]isoquinoline-1-carboxylate |
InChI |
InChI=1S/C15H15NO2/c1-2-18-15(17)13-7-8-16-10-12-6-4-3-5-11(12)9-14(13)16/h3-8H,2,9-10H2,1H3 |
Clave InChI |
QNKTTZYZNRDVHR-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C2CC3=CC=CC=C3CN2C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4H-Imidazo[4,5-d]-1,2,3-triazin-4-one, 3,5-dihydro-3-hydroxy-](/img/structure/B14617807.png)
![N-{[3-(Dimethylamino)phenyl]methylidene}hydroxylamine](/img/structure/B14617810.png)
![3,6,9,12-Tetraoxabicyclo[12.3.1]octadeca-1(18),14,16-triene](/img/structure/B14617815.png)
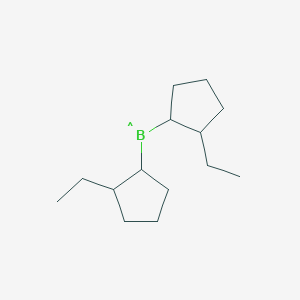
![4-{[(1-Ethyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}pyridine](/img/structure/B14617822.png)
![Propanoyl fluoride, 2,3,3,3-tetrafluoro-2-[1,1,2,2,3,3-hexafluoro-3-(trifluoromethoxy)propoxy]-](/img/structure/B14617835.png)
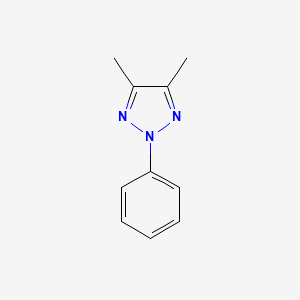

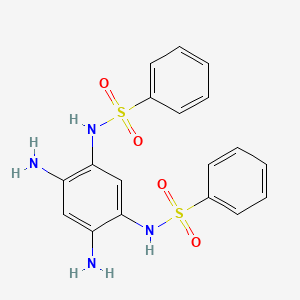

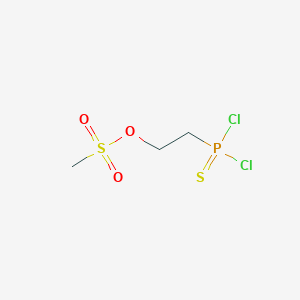
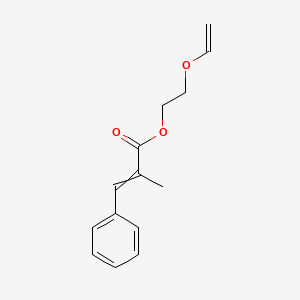
![2-Methyl-3-nitro-5-[(phenylsulfanyl)methyl]thiophene](/img/structure/B14617882.png)
